molecular formula C19H21Cl2N3O B3515985 1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone

1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone

Cat. No.: B3515985
M. Wt: 378.3 g/mol
InChI Key: XRWQKIZUXRHRPI-UHFFFAOYSA-N
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Description

1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired piperazine derivative .

Chemical Reactions Analysis

1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for its activity on the central nervous system.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(2,6-Dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the central nervous system, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter activity, which could explain its effects on the central nervous system .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-[(2,6-dichlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-14(25)23-9-11-24(12-10-23)16-7-5-15(6-8-16)22-13-17-18(20)3-2-4-19(17)21/h2-8,22H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQKIZUXRHRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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